molecular formula C9H14N2O B2910916 cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol CAS No. 1702445-11-1

cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2910916
CAS No.: 1702445-11-1
M. Wt: 166.224
InChI Key: UCORZGCQBJDLBZ-UHFFFAOYSA-N
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Description

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with two methyl groups and a methanol group. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclopropyl derivatives with pyrazole intermediates. One common method includes the alkylation of 1,5-dimethyl-1H-pyrazole with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)carboxylic acid .

Mechanism of Action

The mechanism of action of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

cyclopropyl-(1,5-dimethylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-5-8(10-11(6)2)9(12)7-3-4-7/h5,7,9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCORZGCQBJDLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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